molecular formula C10H18N2O3 B14042215 (S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate

(S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate

Cat. No.: B14042215
M. Wt: 214.26 g/mol
InChI Key: QAZQYXLZGZFSRM-ZETCQYMHSA-N
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Description

(S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrrolidinone ring, which is a five-membered lactam, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate typically involves the cyclization of nitrogen-containing carbonyl compounds. One common method involves the use of nitrogen-containing acetals and ketals as starting materials. The cyclization process can be represented by the elimination of an alcohol molecule followed by intramolecular cyclization to form the pyrrolidine ring .

Another synthetic strategy involves the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . This method allows for the efficient synthesis of functionalized pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-butyl ((5-oxopyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrrolidinone ring and a tert-butyl carbamate group. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-7-4-5-8(13)12-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

QAZQYXLZGZFSRM-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC(=O)N1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=O)N1

Origin of Product

United States

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